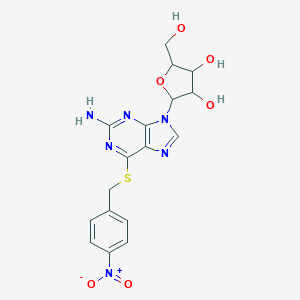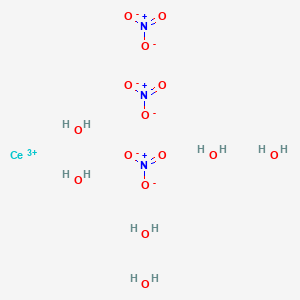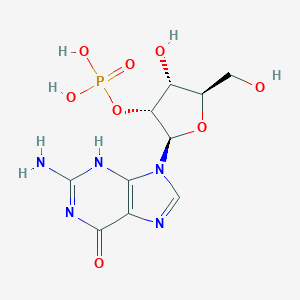
2,3-Diciano-pirazina
Descripción general
Descripción
Pyrazine-2,3-dicarbonitrile is an organic compound with the molecular formula C6H2N4. It is a derivative of pyrazine, characterized by the presence of two cyano groups at the 2 and 3 positions of the pyrazine ring. This compound is known for its electron-withdrawing properties, making it a valuable intermediate in various chemical syntheses and industrial applications .
Aplicaciones Científicas De Investigación
Pyrazine-2,3-dicarbonitrile has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
Pyrazine-2,3-dicarbonitrile has been identified as an active inhibitor of ubiquitin-specific proteases (USPs) . USPs are a family of hydrolytic enzymes involved in the removal of ubiquitin from protein substrates . They play a crucial role in protein quality control in eukaryotic cells .
Mode of Action
The compound interacts with its targets (USPs) through a unique nucleophilic strengthening mechanism and proton bonding ability . The electronic effect of pyrazine withdraws the electron from cyano to pyrazine, making the cyano carbon more exposed and prone to nucleophilic reaction .
Biochemical Pathways
The compound affects the ubiquitin proteasome system (UPS), a major cellular protein degradation pathway that controls diverse cellular functions, including protein quality control, cell cycle regulation, DNA repair, and immune response . The process of this pathway is divided into ubiquitination, deubiquitination, and degradation of substrates .
Pharmacokinetics
It’s known that the compound exhibits higher reactivity than phthalonitrile, promoted by amine .
Result of Action
The cured products of Pyrazine-2,3-dicarbonitrile predominantly comprise thermally stable azaisoindoline and azaphthalocyanine . This novel type of highly effective crosslinking unit, and the comprehended mechanism of action of pyrazine at the molecular level, significantly expand the application of pyrazine in materials science .
Action Environment
The action environment of Pyrazine-2,3-dicarbonitrile is influenced by the electronic effect of pyrazine, which withdraws the electron from cyano to pyrazine, making the cyano carbon more exposed and prone to nucleophilic reaction . This electronic defect also leads to the π electron from cyano nitrogen leaving the domain to pyrazine . Furthermore, pyrazine changes the stacking mechanism of the compound, making it dominated by electrostatic forces, rather than the dispersion forces dominating π-π stacking commonly seen in phthalonitrile .
Análisis Bioquímico
Biochemical Properties
Pyrazine-2,3-dicarbonitrile has been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
The effects of Pyrazine-2,3-dicarbonitrile on cells and cellular processes are complex and multifaceted. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazine-2,3-dicarbonitrile can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyrazine-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of diaminomaleonitrile with carbonyl compounds under specific conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions . These reactions typically require palladium catalysts, ligands, and bases like potassium phosphate.
Industrial Production Methods: In industrial settings, the synthesis of pyrazine-2,3-dicarbonitrile often involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted pyrazine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Cycloaddition Reactions: Pyrazine-2,3-dicarbonitrile can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The reactions of pyrazine-2,3-dicarbonitrile can yield a variety of products, including substituted pyrazines, pyrazine carboxamides, and complex heterocyclic compounds .
Comparación Con Compuestos Similares
1,4-Dicyanobenzene: Similar in structure but with a benzene ring instead of a pyrazine ring.
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A derivative with additional fused rings, used in organic solar cells.
Uniqueness: Pyrazine-2,3-dicarbonitrile is unique due to its high electron-withdrawing capability, which makes it a versatile intermediate in various chemical reactions. Its ability to participate in diverse reactions and form complex structures sets it apart from other similar compounds .
Propiedades
IUPAC Name |
pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N4/c7-3-5-6(4-8)10-2-1-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVZGAXESBAAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50306302 | |
| Record name | Pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13481-25-9 | |
| Record name | 2,3-Pyrazinedicarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175270 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50306302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dicyanopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyrazine-2,3-dicarbonitrile?
A1: Pyrazine-2,3-dicarbonitrile has the molecular formula C6H2N4 and a molecular weight of 130.11 g/mol.
Q2: How can pyrazine-2,3-dicarbonitrile be characterized spectroscopically?
A2: Pyrazine-2,3-dicarbonitrile and its derivatives can be characterized using techniques such as: * NMR Spectroscopy (1H and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule. [, , , , , , ] * UV-Vis Spectroscopy: Reveals characteristic absorption bands associated with electronic transitions within the molecule, often influenced by the nature of substituents. [, , , , , , , , , ]* IR Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, , , ]* Mass Spectrometry (MALDI-TOF): Determines the molecular weight and fragmentation patterns of the compound, particularly useful for characterizing macrocycles like azaphthalocyanines. [, , , ]
Q3: How is pyrazine-2,3-dicarbonitrile typically synthesized?
A3: While commercially available, pyrazine-2,3-dicarbonitrile can be synthesized through the condensation reaction of diaminomaleonitrile (DAMN) with glyoxal. [, , ]
Q4: What types of reactions does pyrazine-2,3-dicarbonitrile readily undergo?
A4: Pyrazine-2,3-dicarbonitrile demonstrates versatility in various reactions, including:* Nucleophilic Aromatic Substitution: Allows for the introduction of a diverse range of substituents at the 5- and 6-positions of the pyrazine ring, crucial for tailoring the properties of derivatives. [, , , , , , ]* Radical Reactions: Reacts with alkyl radicals, leading to mono- or di-alkylated products, offering another avenue for structural modifications. [, , , ]* Cyclotetramerization: Serves as a key precursor for the synthesis of azaphthalocyanines through cyclotetramerization reactions, often facilitated by metal templates. [, , , , , , , ]* Substitution Reactions: Reacts with amines to yield amino-substituted pyrazine derivatives, which can be further modified or utilized in subsequent reactions. [, , ]
Q5: What are the main applications of pyrazine-2,3-dicarbonitrile and its derivatives?
A5: The primary application of pyrazine-2,3-dicarbonitrile lies in its role as a building block for:
- Photodynamic Therapy: AzaPcs can generate singlet oxygen upon light irradiation, potentially leading to targeted cell death in cancer treatment. [, , ]
- Fluorescence Sensors: Their fluorescence properties can be modulated by environmental factors or interactions with analytes, enabling sensing applications. [, , ]
- Organic Solar Cells: AzaPcs have shown potential as electron acceptors in organic solar cell devices. [, ]
Q6: How does the structure of pyrazine-2,3-dicarbonitrile derivatives influence their properties and applications?
A6: Structural modifications on pyrazine-2,3-dicarbonitrile significantly impact the properties of the resulting compounds:
- Solubility: Bulky or polar substituents enhance solubility in organic solvents or aqueous media, respectively, crucial for various applications. [, , , ]
- Aggregation: Bulky substituents can hinder the aggregation of azaphthalocyanines, enhancing their photophysical properties. [, , , ]
- Electronic Properties: Electron-donating or withdrawing groups can tune the HOMO and LUMO energy levels, impacting their absorption and emission properties. [, , , , , ]
- Photophysical Properties: Substituents affect the singlet oxygen quantum yields and fluorescence quantum yields of azaphthalocyanines, influencing their efficacy in applications like photodynamic therapy and fluorescence sensing. [, , , ]
Q7: How is computational chemistry used in research involving pyrazine-2,3-dicarbonitrile?
A7: Computational techniques provide valuable insights into the properties and behavior of pyrazine-2,3-dicarbonitrile derivatives:
- DFT Calculations: Density Functional Theory calculations help determine molecular geometries, electronic structures (HOMO/LUMO levels), and properties like dipole moments. [, , , , ]
- Molecular Modeling: Visualizing and manipulating 3D structures aids in understanding steric effects and intermolecular interactions, such as in aggregation studies. [, , ]
- QSAR Models: Quantitative Structure-Activity Relationship models can be developed to correlate structural features with specific properties (e.g., photophysical properties, biological activity), aiding in the rational design of new derivatives. []
Q8: What is known about the stability of pyrazine-2,3-dicarbonitrile and its derivatives?
A8: * Pyrazine-2,3-dicarbonitrile: Generally considered stable under standard conditions.* Derivatives: Stability can vary widely depending on the nature and position of substituents. Some derivatives, particularly those with electron-rich substituents, might be prone to oxidation or degradation under certain conditions (e.g., light exposure, acidic or basic media). [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















